Methyl 2-[1-[[4-(difluoromethyl)phenyl]sulfonylamino]cyclopentyl]acetate
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Overview
Description
Methyl 2-[1-[[4-(difluoromethyl)phenyl]sulfonylamino]cyclopentyl]acetate is a synthetic organic compound characterized by its complex structure, which includes a difluoromethyl group attached to a phenyl ring, a sulfonylamino group, and a cyclopentyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[1-[[4-(difluoromethyl)phenyl]sulfonylamino]cyclopentyl]acetate typically involves multiple steps:
Formation of the Cyclopentyl Intermediate: The cyclopentyl ring can be synthesized through a cyclization reaction of a suitable precursor, often involving a Grignard reagent or a similar organometallic compound.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced via a difluoromethylation reaction. This can be achieved using difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl iodide under appropriate conditions.
Sulfonylation: The phenyl ring is sulfonylated using a sulfonyl chloride reagent in the presence of a base, such as triethylamine, to form the sulfonylamino group.
Esterification: The final step involves esterification to form the methyl ester. This can be done using methanol and an acid catalyst, such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethyl group, leading to the formation of difluoromethyl ketones or carboxylic acids.
Reduction: Reduction reactions can target the sulfonylamino group, potentially converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products
Oxidation: Difluoromethyl ketones or carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, Methyl 2-[1-[[4-(difluoromethyl)phenyl]sulfonylamino]cyclopentyl]acetate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmaceutical intermediate. The presence of the difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates. It may also exhibit biological activity, making it a candidate for drug development studies.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, where its unique chemical properties can impart desirable characteristics like increased durability or chemical resistance.
Mechanism of Action
The mechanism of action of Methyl 2-[1-[[4-(difluoromethyl)phenyl]sulfonylamino]cycl
Properties
IUPAC Name |
methyl 2-[1-[[4-(difluoromethyl)phenyl]sulfonylamino]cyclopentyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO4S/c1-22-13(19)10-15(8-2-3-9-15)18-23(20,21)12-6-4-11(5-7-12)14(16)17/h4-7,14,18H,2-3,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIOMBOSVVKFLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CCCC1)NS(=O)(=O)C2=CC=C(C=C2)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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